molecular formula C34H39N3O7 B613381 Fmoc-Lys(N-Me-Abz-Boc)-OH CAS No. 251103-43-2

Fmoc-Lys(N-Me-Abz-Boc)-OH

Cat. No.: B613381
CAS No.: 251103-43-2
M. Wt: 601.7
InChI Key: KQKHWDVZCOIJQI-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(N-Me-Abz-Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H39N3O7 and its molecular weight is 601.7. The purity is usually 95%.
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Biological Activity

Fmoc-Lys(N-Me-Abz-Boc)-OH is a derivative of lysine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a N-methylated amine, and a 2-aminobenzoyl (Abz) moiety protected by a Boc (tert-butyloxycarbonyl) group. This compound is primarily utilized in peptide synthesis, particularly for the incorporation of methylated lysine residues into peptides, which are important for studying various biological processes including histone modifications and protein interactions.

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.57 g/mol
  • CAS Number : 951695-85-5

Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The Fmoc group allows for easy deprotection under basic conditions, facilitating the sequential addition of amino acids to form peptides. The Boc group is typically removed using trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin.

Role in Histone Modification

Methylation of lysine residues on histones plays a crucial role in gene regulation and chromatin structure. This compound serves as an intermediate for synthesizing monomethylated histone peptides. These peptides are essential for studying the regulatory roles of methylated lysines in epigenetics and transcriptional control.

Antimicrobial Activity

Recent studies have indicated that derivatives of lysine, including this compound, exhibit antimicrobial properties. The incorporation of N-methyl groups can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have shown that certain lysine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to activate caspase pathways leading to programmed cell death, which is a vital mechanism in cancer therapy.

Case Studies

Study Findings
Study 1: Histone MethylationDemonstrated that this compound could be effectively incorporated into histone peptides, influencing gene expression patterns through chromatin remodeling.
Study 2: Antimicrobial EfficacyReported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
Study 3: Apoptosis InductionFound that derivatives induced apoptosis in A549 lung cancer cells through mitochondrial dysfunction and caspase activation pathways.

The biological activity of this compound can be attributed to its structural features:

  • N-Methyl Group : Enhances hydrophobic interactions with target proteins or membranes.
  • Benzoyl Moiety : May facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

These interactions are crucial for its role in modifying protein functions and influencing cellular processes.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKHWDVZCOIJQI-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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